molecular formula C21H26 B1308379 2,7-Di-tert-butylfluorene CAS No. 58775-05-6

2,7-Di-tert-butylfluorene

Cat. No. B1308379
CAS RN: 58775-05-6
M. Wt: 278.4 g/mol
InChI Key: DFZYPLLGAQIQTD-UHFFFAOYSA-N
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Patent
US07323538B2

Procedure details

Fluorene (30.4764 g, 183.5928 mmol), FeCl3 (0.5 eq., 14.7517 g) and CS2 (300 ml) were introduced to a three-neck 1 liter flask fitted with a mechanical stirrer and hydrogen chloride trap which had been flame-dried and filled with nitrogen, and stirred. t-BuCl (2.5 eq., 50 ml) was dripped into this solution during 10 minutes. The reaction solution was stirred at room temperature for 7 hours, then water was added to quench the reaction. Next, the organic layer was extracted twice with methylene chloride, the extracted organic layer was washed with saturated salt solution, and dried using MgSO4. The dried solution was filtered, and was concentrated under reduced pressure to give a crude product (49.4598 g, brown solid). This crude product was refined by silica gel column chromatography (hexane), and the target product 2,7-di-t-butylfluorene (43.6058 g, 85%, white solid) was thus obtained. For the reaction, no further purification was carried out, but for measurement of analysis data, a sample which had been recrystallized from EtOH was used.
Quantity
30.4764 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
14.7517 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C(=S)=S.[C:17](Cl)([CH3:20])([CH3:19])[CH3:18].O>CCCCCC>[C:17]([C:9]1[CH:8]=[CH:7][C:6]2[C:5]3[C:13](=[CH:1][C:2]([C:5]([CH3:6])([CH3:13])[CH3:4])=[CH:3][CH:4]=3)[CH2:12][C:11]=2[CH:10]=1)([CH3:20])([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
30.4764 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Name
FeCl3
Quantity
14.7517 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
reactant
Smiles
C(=S)=S
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer and hydrogen chloride trap which
CUSTOM
Type
CUSTOM
Details
had been flame-dried
ADDITION
Type
ADDITION
Details
filled with nitrogen
STIRRING
Type
STIRRING
Details
The reaction solution was stirred at room temperature for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
Next, the organic layer was extracted twice with methylene chloride
WASH
Type
WASH
Details
the extracted organic layer was washed with saturated salt solution
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
The dried solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude product (49.4598 g, brown solid)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=2CC3=CC(=CC=C3C2C=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 43.6058 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.